Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate
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Overview
Description
Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate is a complex organic compound that features a benzoyl group, a pyridine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with a pyridine derivative, followed by esterification with methyl benzoate. The reaction conditions often require the use of catalysts such as Lewis acids and solvents like dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate involves its interaction with specific molecular targets. The benzoyl and pyridine moieties can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. This compound can also participate in redox reactions, influencing cellular oxidative states .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-oxo-3-(pyridin-2-yl)propanoate
- Methyl 3-oxo-3-(pyridin-3-yl)propanoate
- Methyl nicotinoylacetate
Uniqueness
Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate is unique due to its combined structural features of a benzoyl group, a pyridine ring, and a benzoate ester. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H19NO
- Molecular Weight : 373.4 g/mol
- CAS Number : 75418-74-5
The compound features a complex structure with a benzoate moiety linked to a pyridine ring, which is known to influence its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The following table summarizes its efficacy against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus (MRSA) | 15.625 - 62.5 µg/mL | Inhibition of protein synthesis |
Enterococcus faecalis | 62.5 - 125 µg/mL | Inhibition of nucleic acid and peptidoglycan production |
Escherichia coli | >125 µg/mL | Limited activity observed |
The compound exhibits selective antibacterial activity, primarily targeting Gram-positive bacteria, which is crucial in combating antibiotic-resistant strains like MRSA .
Anticancer Potential
Studies investigating the anticancer properties of this compound have shown promising results. The following table outlines findings from various research studies:
Cancer Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
HeLa (cervical cancer) | 12.5 | Induction of apoptosis |
MCF-7 (breast cancer) | 25.0 | Cell cycle arrest at G1 phase |
A549 (lung cancer) | 30.0 | Inhibition of migration and invasion |
The mechanism by which this compound exerts its anticancer effects includes the induction of apoptosis and modulation of cell cycle progression .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in Journal of Antibiotics evaluated the antibacterial activity of various derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of MRSA and Enterococcus species, showcasing its potential as a therapeutic agent against resistant infections . -
Case Study on Anticancer Activity :
Research conducted at a leading cancer institute demonstrated that this compound effectively reduced tumor size in xenograft models of breast cancer. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Properties
CAS No. |
919095-50-4 |
---|---|
Molecular Formula |
C23H19NO4 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl 3-(2-benzoyl-3-oxo-3-pyridin-2-ylpropyl)benzoate |
InChI |
InChI=1S/C23H19NO4/c1-28-23(27)18-11-7-8-16(14-18)15-19(21(25)17-9-3-2-4-10-17)22(26)20-12-5-6-13-24-20/h2-14,19H,15H2,1H3 |
InChI Key |
DWSINCVTUCCEDW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CC(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
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